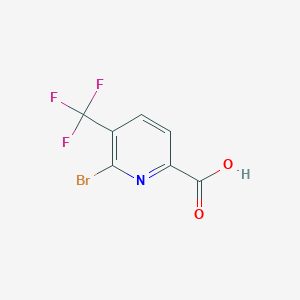

6-Bromo-5-(trifluoromethyl)picolinic acid

Description

Significance of Pyridine-Based Scaffolds in Modern Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. chemicalbook.combiosynth.comtue.nl Its presence in numerous natural products, including vitamins and alkaloids, underscores its evolutionary selection as a privileged scaffold. chemicalbook.com In medicinal chemistry, the pyridine ring is a common feature in FDA-approved drugs, where it can act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule to enhance its therapeutic efficacy. chemicalbook.combiosynth.com The nitrogen atom in the pyridine ring not only influences the electronic distribution within the aromatic system but also provides a handle for further chemical modification, making substituted pyridines highly sought-after building blocks in organic synthesis. tue.nl

Role of Halogenation in Modulating Reactivity and Synthetic Utility

The introduction of halogen atoms, such as bromine, onto a pyridine ring profoundly alters its chemical reactivity and provides a versatile anchor for subsequent chemical transformations. sigmaaldrich.comsigmaaldrich.comnih.gov Halogenation of pyridines can be a challenging endeavor due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. sigmaaldrich.comnih.gov However, the development of modern synthetic methods has provided more selective and efficient pathways to access halopyridines. sigmaaldrich.comnih.gov A halogen substituent, like the bromine atom in 6-Bromo-5-(trifluoromethyl)picolinic acid, serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key functional group for participation in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of a diverse array of substituents, enabling the rapid generation of molecular libraries for drug discovery and materials science. sigmaaldrich.com

Impact of Trifluoromethyl Groups on Chemical Properties and Applications

The trifluoromethyl (-CF3) group is a unique and highly influential substituent in organic chemistry. researchgate.netbldpharm.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly impacts the electronic properties of the molecule to which it is attached. bldpharm.com The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the lipophilicity of a compound is often increased by the presence of a -CF3 group, which can improve its ability to cross biological membranes. researchgate.net These properties have made the trifluoromethyl group a highly desirable feature in the design of pharmaceuticals and agrochemicals. researchgate.net

Contextualizing 6-Bromo-5-(trifluoromethyl)picolinic acid within Advanced Synthetic Strategies

6-Bromo-5-(trifluoromethyl)picolinic acid emerges as a molecule of significant interest by combining the advantageous features of a pyridine scaffold, a reactive bromine handle, and a property-modulating trifluoromethyl group. The picolinic acid moiety (a carboxylic acid at the 2-position of the pyridine ring) adds another layer of functionality, providing a site for amide bond formation or other derivatizations. The specific arrangement of these functional groups—a bromine atom and a trifluoromethyl group on adjacent carbons, and a carboxylic acid ortho to the nitrogen—suggests its design as a highly specialized building block for advanced synthetic applications. This substitution pattern allows for a programmed and regioselective approach to the synthesis of complex, polysubstituted pyridine derivatives.

While specific experimental data for 6-Bromo-5-(trifluoromethyl)picolinic acid is not widely available in the public domain, its structural features allow for predictions of its chemical behavior and potential applications. The following table outlines some of the key physicochemical properties that can be inferred for this compound.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270.01 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water, but better solubility in polar organic solvents |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic |

The subsequent sections will explore the potential synthetic pathways to this molecule and the types of chemical transformations it could undergo, based on the known reactivity of its constituent functional groups. The strategic placement of the bromo, trifluoromethyl, and carboxylic acid groups makes 6-Bromo-5-(trifluoromethyl)picolinic acid a potentially valuable tool for chemists engaged in the synthesis of novel and complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQNFXKDBFJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Trifluoromethyl Picolinic Acid

Retrosynthetic Approaches to 6-Bromo-5-(trifluoromethyl)picolinic acid

A retrosynthetic analysis of 6-bromo-5-(trifluoromethyl)picolinic acid reveals several plausible synthetic pathways. The primary disconnections involve the formation of the carboxylic acid group and the introduction of the bromine and trifluoromethyl substituents.

One common approach is the late-stage introduction of the carboxylic acid. This involves the disconnection of the C-COOH bond, leading back to a 2-halo-6-bromo-5-(trifluoromethyl)pyridine precursor. The carboxyl group can then be introduced via a halogen-metal exchange followed by quenching with carbon dioxide.

Alternatively, the synthesis can be planned with the picolinic acid moiety already in place or formed from a precursor like a methyl group. In this scenario, the retrosynthetic strategy would focus on the sequential introduction of the bromine and trifluoromethyl groups onto a picolinic acid or 2-methylpyridine (B31789) core. The order of these introductions is critical to control the regioselectivity, governed by the directing effects of the existing substituents on the pyridine (B92270) ring.

A third approach involves the construction of the substituted pyridine ring itself from acyclic precursors, a method known as de novo synthesis. This strategy would involve the condensation of smaller fragments already containing the necessary carbon and nitrogen atoms, along with the trifluoromethyl group, followed by cyclization and subsequent functionalization to introduce the bromo and carboxyl groups.

Table 1: Key Retrosynthetic Disconnections

| Disconnection | Precursor | Subsequent Reaction |

|---|---|---|

| C-COOH bond | 2,6-Dibromo-5-(trifluoromethyl)pyridine | Halogen-metal exchange and carboxylation |

| C-Br bond | 5-(Trifluoromethyl)picolinic acid | Regioselective bromination |

| C-CF3 bond | 6-Bromopicolinic acid | Trifluoromethylation |

De Novo Pyridine Ring Formation Strategies Incorporating Trifluoromethyl and Carboxyl Moieties

The construction of the pyridine ring from acyclic precursors, or de novo synthesis, offers a powerful method for accessing highly substituted pyridines. For 6-bromo-5-(trifluoromethyl)picolinic acid, this would typically involve the condensation of a trifluoromethyl-containing building block with other components to form the heterocyclic core.

One established method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). To incorporate the trifluoromethyl group, a trifluoromethylated β-ketoester could be employed. Subsequent functionalization of the resulting dihydropyridine, followed by aromatization, would be necessary to introduce the bromo and carboxyl groups at the desired positions.

Another approach is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. A trifluoromethylated dicarbonyl compound could serve as a key starting material. The resulting pyridinone can then be converted to the corresponding halogenated pyridine, providing a scaffold for further functionalization, including the introduction of the second halogen and the carboxylic acid.

While powerful, de novo strategies for a molecule with the specific substitution pattern of 6-bromo-5-(trifluoromethyl)picolinic acid can be complex and may require multi-step sequences to install all the required functional groups with the correct regiochemistry.

Direct Functionalization of Pre-formed Pyridine Systems to Introduce Bromine and Trifluoromethyl Groups

A more common and often more efficient approach to synthesizing 6-bromo-5-(trifluoromethyl)picolinic acid involves the direct functionalization of a pre-formed pyridine ring. This can be achieved by either brominating a trifluoromethylpicolinic acid precursor or trifluoromethylating a bromo-picolinic acid intermediate.

Regioselective Bromination of Trifluoromethylpicolinic Acid Precursors

The regioselective bromination of a 5-(trifluoromethyl)picolinic acid precursor is a viable route. The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also meta-directing. This would direct the incoming electrophile (bromine) to the 3- and 5-positions relative to the carboxylic acid and the 2-, 4-, and 6-positions relative to the trifluoromethyl group. However, the interplay of these directing effects and the steric hindrance can be complex.

Common brominating agents for such reactions include N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine in oleum. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity for the 6-position. The electronic nature of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl and carboxyl groups, necessitates harsh reaction conditions for electrophilic aromatic substitution.

Table 2: Conditions for Regioselective Bromination

| Brominating Agent | Catalyst/Solvent | Temperature | Potential Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Sulfuric Acid | Elevated | Monobromination |

Trifluoromethylation of Bromo-Picolinic Acid Intermediates

Introducing the trifluoromethyl group onto a 6-bromo-picolinic acid intermediate is another strategic option. A variety of trifluoromethylating agents can be employed for this transformation.

One common method is the use of Ruppert's reagent (TMSCF3) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This nucleophilic trifluoromethylation would typically proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the bromo group acts as a leaving group. However, the position of the bromine at C6 might not be sufficiently activated for this reaction.

Alternatively, radical trifluoromethylation methods can be used. Reagents such as the Togni reagent or sodium triflinate (Langlois' reagent) in the presence of an oxidant can generate a trifluoromethyl radical, which can then add to the pyridine ring. The regioselectivity of this radical addition would be influenced by the electronic properties of the pyridine ring.

Copper-mediated trifluoromethylation reactions are also widely used. For instance, (phen)CuCF3 or similar complexes can react with aryl halides to introduce the CF3 group. This approach could be applied to a 6-bromo-picolinic acid derivative.

Carboxylation Reactions for Picolinic Acid Moiety Formation

The introduction of the carboxylic acid group at the 2-position of the pyridine ring is a key step in many synthetic routes to picolinic acids. This is often achieved through the carboxylation of an organometallic intermediate.

Carboxylation of Halogenated Pyridine Systems (e.g., using organolithium/magnesium reagents and CO2)

A highly effective method for synthesizing picolinic acids is the halogen-metal exchange of a 2-halopyridine followed by quenching with carbon dioxide. For the synthesis of 6-bromo-5-(trifluoromethyl)picolinic acid, a suitable precursor would be 2,6-dibromo-5-(trifluoromethyl)pyridine.

The reaction typically involves treating the dibrominated pyridine with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The lithium-halogen exchange occurs preferentially at the more sterically accessible and electronically favorable 2-position. The resulting 2-lithiated pyridine intermediate is then reacted with solid carbon dioxide (dry ice) or a stream of CO2 gas. Subsequent acidic workup protonates the carboxylate to yield the desired picolinic acid.

Alternatively, a Grignard reagent can be formed at the 2-position. This can be achieved by reacting the 2-bromopyridine (B144113) derivative with magnesium metal. The resulting Grignard reagent is then carboxylated with CO2.

Table 3: Carboxylation of 2,6-Dibromo-5-(trifluoromethyl)pyridine

| Reagent | Conditions | Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C2. CO2 (s)3. H3O+ | Low temperature, inert atmosphere | 6-Bromo-5-(trifluoromethyl)picolinic acid |

This halogen-metal exchange followed by carboxylation is often a high-yielding and reliable method for the synthesis of specifically substituted picolinic acids.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The synthesis of picolinic acids from their corresponding nitrile precursors is a fundamental and widely employed transformation in organic chemistry. This approach is particularly valuable for accessing pyridine cores with specific substitution patterns that might be challenging to achieve through other means. The hydrolysis of a nitrile group to a carboxylic acid can be effectively accomplished under both acidic and basic conditions, typically requiring heating. chemguide.co.ukbyjus.com

The likely precursor for the synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid would be 6-Bromo-2-cyano-5-(trifluoromethyl)pyridine . The hydrolysis of this precursor would involve the conversion of the cyano group (-C≡N) at the 2-position of the pyridine ring into a carboxylic acid group (-COOH).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.ukgoogle.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

For the specific synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid, the reaction would be as follows:

Reactants : 6-Bromo-2-cyano-5-(trifluoromethyl)pyridine, water, and a strong acid (e.g., HCl).

Conditions : The mixture would be heated under reflux.

Products : 6-Bromo-5-(trifluoromethyl)picolinic acid and ammonium chloride.

The trifluoromethyl and bromo substituents on the pyridine ring are generally stable under these hydrolytic conditions.

Base-Catalyzed Hydrolysis:

Alternatively, the hydrolysis can be carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521), with heating. chemguide.co.uk In this case, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This initially forms an imidic acid, which tautomerizes to an amide. libretexts.org The amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt and ammonia gas. chemguide.co.uk A subsequent acidification step is required to obtain the free carboxylic acid.

For the synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid via this route:

Reactants : 6-Bromo-2-cyano-5-(trifluoromethyl)pyridine and a strong base (e.g., NaOH).

Conditions : The mixture would be heated under reflux.

Intermediate Products : Sodium 6-bromo-5-(trifluoromethyl)picolinate and ammonia.

Final Step : Acidification of the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, 6-Bromo-5-(trifluoromethyl)picolinic acid.

The general conditions for nitrile hydrolysis are summarized in the table below.

| Hydrolysis Type | Reagents | Conditions | Intermediate | Final Product (after workup) |

| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Heat under reflux | Amide | Carboxylic Acid |

| Base-Catalyzed | Aqueous NaOH or KOH | Heat under reflux | Amide | Carboxylate Salt |

Esterification and Amidation Routes for Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of 6-Bromo-5-(trifluoromethyl)picolinic acid is a versatile functional handle for further molecular elaboration through esterification and amidation reactions. These transformations are crucial for modifying the compound's physicochemical properties and for constructing more complex molecules.

Esterification:

Esterification of picolinic acids can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bldpharm.com However, for more sensitive substrates or to achieve higher yields, the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate is often preferred.

A highly effective method involves the initial conversion of the picolinic acid to its corresponding acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is a highly reactive species that readily reacts with alcohols to form esters.

Step 1 (Activation) : 6-Bromo-5-(trifluoromethyl)picolinic acid is reacted with SOCl₂.

Step 2 (Esterification) : The resulting 6-bromo-5-(trifluoromethyl)picolinoyl chloride is then treated with the desired alcohol to yield the corresponding ester.

Amidation:

Similar to esterification, amidation can be carried out by activating the carboxylic acid group. The in-situ formation of the acyl chloride with thionyl chloride, followed by the addition of an amine, is a common and effective method for preparing picolinamides. Alternatively, a wide array of modern coupling agents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and an amine. These reagents are designed to be mild and efficient, minimizing the need for harsh reaction conditions.

The following table provides examples of reaction conditions for the derivatization of picolinic acid and related compounds.

| Reaction Type | Reactants | Reagents | Solvent | Conditions | Product |

| Esterification | Isonicotinic acid, Pentafluorophenol | SOCl₂, Triethylamine | THF | Room Temperature, 12h | Isonicotinic acid pentafluorophenyl ester nih.gov |

| Esterification | Picolinic acid, N-hydroxysuccinimide | SOCl₂, Triethylamine | THF | Room Temperature | Picolinic acid N-hydroxysuccinimidyl ester nih.gov |

| Amidation | Picolinic acid, N-alkylanilines | Thionyl chloride | Not specified | Not specified | N-alkyl-N-phenylpicolinamides |

Catalytic Systems and Reaction Conditions in the Synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid

While the direct synthesis of 6-Bromo-5-(trifluoromethyl)picolinic acid via a single catalytic step from simple precursors is not prominently documented, various catalytic systems are instrumental in the synthesis of its structural motifs and precursors. The introduction of the trifluoromethyl group and the formation of the pyridine carboxylic acid core often rely on catalytic methodologies.

One of the primary methods for synthesizing trifluoromethylpyridines involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov This halogen exchange reaction is typically catalyzed by metal halides. Another significant approach is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with bromo- and iodopyridines. nih.gov

The synthesis of pyridine carboxylic acids can also be achieved through the catalytic vapor phase oxidation of alkylpyridines. google.com For instance, the oxidation of α-picoline to picolinic acid can be accomplished using a catalyst composed of vanadium and titanium oxides. google.com While this method may not be directly applicable to a substrate already bearing sensitive bromo and trifluoromethyl groups, it is a key industrial process for the synthesis of the parent picolinic acid scaffold.

Furthermore, pyridine-2-carboxylic acid itself can act as an organocatalyst in certain chemical transformations. rsc.org This highlights the diverse roles that such compounds can play in synthetic chemistry.

The table below summarizes some catalytic approaches relevant to the synthesis of substituted pyridines.

| Reaction Type | Substrate | Catalyst | Reagents | Product |

| Halogen Exchange | Trichloromethylpyridine | Metal Halide | HF | Trifluoromethylpyridine nih.gov |

| Vapor Phase Oxidation | α-Picoline | Vanadium and Titanium Oxides | Air, H₂O | Picolinic Acid google.com |

| Catalytic Reduction | 2,6-Dichloropyridine-4-carboxylic acid | Nickel | Alkaline medium | Pyridine-4-carboxylic acid researchgate.net |

Reactivity Profiles and Transformational Chemistry of 6 Bromo 5 Trifluoromethyl Picolinic Acid

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 6-position of the pyridine (B92270) ring serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds at the C6-position of the picolinic acid scaffold.

The Suzuki-Miyaura coupling is a widely used reaction to form a carbon-carbon single bond by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly effective for creating biaryl structures or introducing alkyl and vinyl groups. While specific studies on 6-bromo-5-(trifluoromethyl)picolinic acid are not extensively detailed in the literature, the reactivity of similar bromopyridine derivatives suggests its suitability as a substrate. nih.govbeilstein-journals.org The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Research on the closely related compound, 6-bromo-3-fluoro-2-pyridinecarbonitrile, demonstrates the successful application of Sonogashira coupling. soton.ac.uk In that study, various terminal alkynes were coupled with high efficiency, tolerating a range of functional groups including free alcohols and amines. soton.ac.uk These conditions are expected to be applicable to 6-bromo-5-(trifluoromethyl)picolinic acid, providing a route to alkynyl-substituted picolinic acids.

| Alkyne Partner | Catalyst System | Solvent/Base | Yield |

|---|---|---|---|

| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | Low (25%) |

| Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | 93% |

| 1-Heptyne | Pd(PPh₃)₄, CuI | THF/Et₃N | 85% |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | THF/Et₃N | 90% |

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The reaction is a powerful method for the vinylation of aryl halides.

Carbon-Nitrogen Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. This reaction is instrumental in synthesizing arylamines. The methodology has been successfully applied to various bromo-substituted heterocyclic compounds, indicating its potential utility for the amination of 6-bromo-5-(trifluoromethyl)picolinic acid. nih.govresearchgate.net The reaction conditions can be tuned by selecting appropriate palladium precatalysts, ligands (e.g., BINAP), and bases to achieve high yields with a wide range of amine coupling partners, including primary and secondary amines, anilines, and other N-heterocycles. researchgate.net

| Amine Partner | Catalyst/Ligand | Base | Typical Solvent |

|---|---|---|---|

| Primary Alkylamines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

| Secondary Cyclic Amines | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane |

| Anilines | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene |

Other Transition-Metal Catalyzed Couplings

Beyond the reactions mentioned, the bromo substituent can participate in other important transition-metal-catalyzed transformations. These include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). Each of these methods offers a different scope of reactivity and functional group tolerance, providing a broad toolkit for the derivatization of the 6-bromo-5-(trifluoromethyl)picolinic acid core.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position is a key site for chemical modification, allowing for the synthesis of a variety of important derivatives.

Formation of Esters, Amides, and Acyl Halides

The carboxylic acid can be readily converted into a range of functional derivatives using standard organic synthesis methods.

Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, the carboxylate, formed by deprotonation with a base, can be reacted with an alkyl halide (Williamson ether synthesis-like reaction) to produce the corresponding ester.

Amides are typically formed by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the desired amide. nih.govresearchgate.net Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely employed strategy.

Acyl halides , particularly acyl chlorides, are valuable synthetic intermediates. As mentioned, they are typically prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride. These highly electrophilic species can then be used to synthesize not only amides but also esters, anhydrides, and other acyl derivatives.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, certain conditions can promote this reaction. For pyridine-2-carboxylic acids, metal-catalyzed decarboxylative coupling reactions are a modern approach to replace the carboxyl group with other functionalities.

Furthermore, studies on related molecules have shown that the presence of a trifluoromethyl group can facilitate photodecarboxylation. nih.gov In this process, irradiation with UV light, often in a basic aqueous solution, can lead to the expulsion of CO₂ and the formation of a carbanion, which is then protonated by the solvent. nih.gov This suggests a potential pathway for converting 6-bromo-5-(trifluoromethyl)picolinic acid into 2-bromo-3-(trifluoromethyl)pyridine. Another transformation involves the conversion of the carboxylic acid into a trifluoromethyl group itself, a process that proceeds via a dithioester intermediate. researchgate.net

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. However, under specific conditions, this group can undergo transformations, most notably selective defluorination.

While direct academic literature on the selective defluorination of 6-bromo-5-(trifluoromethyl)picolinic acid is not extensively reported, the transformation of trifluoromethyl groups on other aromatic and heteroaromatic systems provides insight into its potential reactivity. Recent advancements in photoredox catalysis have enabled the selective hydrodefluorination of trifluoromethylarenes and trifluoromethylheteroarenes. These reactions typically involve a single-electron transfer to the trifluoromethyl-containing substrate, followed by the cleavage of a C-F bond to form a difluoromethyl radical, which is then quenched to yield the difluoromethyl product.

For instance, the use of dihydroacridine derivatives as photocatalysts has been shown to functionalize the C-F bond of trifluoromethyl groups under mild conditions nih.gov. Similarly, o-phosphinophenolates have been employed as efficient photocatalysts for the selective C-F activation of a wide range of trifluoromethyl (hetero)arenes, leading to their corresponding difluoromethyl derivatives through hydrodefluorination nih.govresearchgate.net. These methods are often tolerant of various functional groups, suggesting that the bromo and carboxylic acid moieties on the target molecule could remain intact during such a transformation.

The resulting difluoromethyl group can be a valuable functional handle for further chemical modifications, offering a pathway to novel derivatives with altered electronic and steric properties.

Table 1: Examples of Selective Hydrodefluorination of Trifluoromethyl (Hetero)arenes

| Substrate (Analogous) | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)pyridine | Dihydroacridine derivative (photocatalyst), Hantzsch ester | 4-(Difluoromethyl)pyridine | Not specified | nih.gov |

| 2-(Trifluoromethyl)benzamide | o-phosphinophenolate (photocatalyst), Thiol HAT catalyst | 2-(Difluoromethyl)benzamide | 85 | nih.gov |

| 4-Methoxy-1-(trifluoromethyl)benzene | o-phosphinophenolate (photocatalyst), Thiol HAT catalyst | 4-Methoxy-1-(difluoromethyl)benzene | 78 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The pyridine ring in 6-bromo-5-(trifluoromethyl)picolinic acid is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. The bromine atom at the 6-position is ortho to the ring nitrogen, making it a prime site for nucleophilic attack. The general mechanism for SNAr reactions on such activated rings involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the bromide ion).

A variety of nucleophiles can be employed in SNAr reactions with activated halopyridines. While specific studies on 6-bromo-5-(trifluoromethyl)picolinic acid are limited, the reactivity of analogous 2-bromo-3-(trifluoromethyl)pyridines serves as a good model. Amines, alkoxides, and thiolates are common nucleophiles that can displace the bromide.

The reaction conditions for SNAr typically involve a polar aprotic solvent, such as DMSO, DMF, or NMP, and may require elevated temperatures and the presence of a base to facilitate the reaction, especially with less reactive nucleophiles.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Activated Halopyridines

| Substrate (Analogous) | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | 4-Methylpiperidine | Ethanol, reflux | 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | 95 | fishersci.co.uk |

| 2,3-Dichloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxy-3-chloropyridine | Not specified | fishersci.co.uk |

| 2-Bromo-3-nitropyridine | Aniline | DMF, 100 °C | N-Phenyl-3-nitropyridin-2-amine | 88 | semanticscholar.org |

Strategic Applications of 6 Bromo 5 Trifluoromethyl Picolinic Acid As a Synthetic Intermediate

Construction of Complex Heterocyclic Architectures

6-Bromo-5-(trifluoromethyl)picolinic acid is a highly functionalized pyridine (B92270) derivative that serves as a versatile building block for the synthesis of complex heterocyclic architectures. The strategic positioning of the carboxylic acid, bromine atom, and trifluoromethyl group on the pyridine ring allows for a variety of chemical transformations, making it a valuable intermediate in the construction of novel fused heterocyclic systems.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, leading to the formation of intricate molecular frameworks. For instance, the Suzuki coupling of 6-bromo-5-(trifluoromethyl)picolinic acid with various boronic acids can be employed to synthesize 6-aryl-5-(trifluoromethyl)picolinic acids. These products can then undergo further intramolecular cyclization reactions, facilitated by the carboxylic acid group, to form fused heterocyclic systems like pyridopyrimidones and pyridotriazines.

Moreover, the carboxylic acid moiety can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions. For example, conversion to an amide followed by an intramolecular Buchwald-Hartwig amination can lead to the formation of tricyclic systems containing a diazepine (B8756704) or oxazepine ring fused to the pyridine core. The trifluoromethyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring and often enhances the biological activity of the resulting heterocyclic compounds.

A representative application is in the synthesis of novel kinase inhibitors, where the picolinic acid scaffold is elaborated into more complex structures. The combination of cross-coupling reactions at the 6-position and functional group manipulations of the carboxylic acid allows for the systematic construction of diverse heterocyclic libraries for drug discovery.

Table 1: Examples of Complex Heterocyclic Architectures Derived from 6-Bromo-5-(trifluoromethyl)picolinic acid

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| 6-Bromo-5-(trifluoromethyl)picolinic acid | 1. Arylboronic acid, Pd catalyst, base (Suzuki Coupling)2. Intramolecular cyclization | 6-Aryl-pyridopyrimidone |

| 6-Bromo-5-(trifluoromethyl)picolinic acid | 1. Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling)2. Cycloaddition reaction | Fused pyridofuran or pyridopyrrole |

| 6-Bromo-5-(trifluoromethyl)picolinic acid | 1. Amine, coupling agent2. Intramolecular Buchwald-Hartwig Amination | Tricyclic pyridodiazepine |

Precursor for Advanced Chemical Scaffolds in Pharmaceutical Research

In the field of pharmaceutical research, 6-Bromo-5-(trifluoromethyl)picolinic acid serves as a crucial precursor for the development of advanced chemical scaffolds. The unique combination of its functional groups allows for the synthesis of molecules with desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This intermediate is utilized in the synthesis of a variety of biologically active compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy. For example, derivatives of 6-Bromo-5-(trifluoromethyl)picolinic acid can be elaborated into compounds that target specific kinases involved in cell signaling pathways. The bromine atom provides a handle for introducing substituents that can interact with key amino acid residues in the active site of the kinase.

Furthermore, this picolinic acid derivative is a building block for compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The pyridine core acts as a scaffold that can be decorated with various functional groups to achieve high affinity and selectivity for a specific biological target. Patents have disclosed the use of closely related bromo-trifluoromethyl picolinic acid derivatives as intermediates in the synthesis of compounds for the treatment of respiratory disorders.

The versatility of this precursor allows for the creation of diverse libraries of compounds for high-throughput screening. By systematically modifying the substituents at the 6-position and derivatizing the carboxylic acid, medicinal chemists can explore the structure-activity relationships (SAR) of a particular chemical series and optimize the properties of lead compounds.

Table 2: Pharmaceutical Scaffolds Derived from 6-Bromo-5-(trifluoromethyl)picolinic acid

| Scaffold Class | Therapeutic Target (Example) | Key Synthetic Transformation |

| Picolinamide Derivatives | Kinase Inhibitors | Amide coupling followed by cross-coupling |

| 6-Substituted Pyridines | GPCR Modulators | Cross-coupling at the 6-position |

| Fused Pyridine Heterocycles | Ion Channel Blockers | Cyclization reactions involving the carboxylic acid |

Building Block in Agrochemical Synthesis and Material Science

The utility of 6-Bromo-5-(trifluoromethyl)picolinic acid extends beyond pharmaceuticals into the realms of agrochemical synthesis and material science. In the agrochemical industry, trifluoromethyl-substituted pyridines are a well-established class of compounds with potent herbicidal and insecticidal activities. The trifluoromethyl group often imparts enhanced biological efficacy and favorable environmental persistence profiles.

This picolinic acid derivative can be used as a starting material for the synthesis of novel herbicides. For instance, the carboxylic acid can be esterified or converted to an amide, and the bromine atom can be replaced with various moieties through nucleophilic substitution or cross-coupling reactions to generate compounds that interfere with essential biological processes in weeds. Picolinic acid-based compounds have been successfully commercialized as herbicides, and the introduction of a trifluoromethyl group at the 5-position can lead to new generations of these agrochemicals with improved properties.

In material science, fluorinated organic compounds are of great interest due to their unique electronic and physical properties. The trifluoromethyl group can enhance the thermal stability, and solubility in organic solvents, and modify the electronic properties of materials. 6-Bromo-5-(trifluoromethyl)picolinic acid can be incorporated into polymers or organic light-emitting diode (OLED) materials. The pyridine ring can act as a coordinating ligand for metal complexes with interesting photophysical or catalytic properties. The bromo-functionality allows for the facile introduction of this building block into larger conjugated systems through polymerization or cross-coupling reactions.

Table 3: Applications in Agrochemicals and Material Science

| Application Area | Example Compound Class | Desired Property Enhancement |

| Agrochemicals | Picolinate Herbicides | Increased biological efficacy, metabolic stability |

| Material Science | Fluorinated Polymers | Enhanced thermal stability, modified electronic properties |

| Material Science | Ligands for Metal Complexes | Tunable photophysical and catalytic properties |

Development of Novel Polyfunctionalized Pyridines

6-Bromo-5-(trifluoromethyl)picolinic acid is an ideal starting material for the synthesis of novel polyfunctionalized pyridines. The three distinct functional groups—bromo, trifluoromethyl, and carboxylic acid—can be selectively manipulated to introduce a wide array of other substituents onto the pyridine ring. This allows for the creation of highly decorated pyridine scaffolds with tailored properties for various applications.

The bromine atom at the 6-position is the most versatile handle for derivatization. It can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling introduces aryl or heteroaryl groups, Sonogashira coupling introduces alkynyl groups, Buchwald-Hartwig amination introduces amino groups, and Stille coupling introduces stannyl (B1234572) groups, which can be further functionalized.

The carboxylic acid at the 2-position can be converted into esters, amides, nitriles, or can be used to direct ortho-lithiation for the introduction of substituents at the 3-position. Furthermore, the trifluoromethyl group at the 5-position electronically activates the pyridine ring, influencing the regioselectivity of certain reactions and often enhancing the stability of the resulting compounds.

The sequential and selective functionalization of 6-Bromo-5-(trifluoromethyl)picolinic acid enables the synthesis of pyridines with four or even five different substituents. These polyfunctionalized pyridines are valuable intermediates for the synthesis of complex natural products, pharmaceuticals, and functional materials, where precise control over the substitution pattern is crucial for achieving the desired properties and biological activity.

Table 4: Functionalization of the Pyridine Ring

| Position | Initial Functional Group | Potential Transformations |

| 2 | Carboxylic Acid | Esterification, Amidation, Conversion to Nitrile, Ortho-lithiation director |

| 5 | Trifluoromethyl | Generally stable, influences ring reactivity |

| 6 | Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions |

Computational and Mechanistic Investigations of 6 Bromo 5 Trifluoromethyl Picolinic Acid and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic structures of molecules, as well as for mapping the potential energy surfaces of chemical reactions. For 6-Bromo-5-(trifluoromethyl)picolinic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G+(d,p), can be employed to model various reaction pathways and characterize the intermediates and transition states involved. ias.ac.in

A primary reaction of picolinic acids is decarboxylation. Computational studies on the decarboxylation of related aromatic carboxylic acids, such as salicylic (B10762653) acid derivatives, have shown that the mechanism can involve intramolecular hydrogen transfer, and the energy barriers are significantly influenced by substituents and solvent effects. researchgate.net For 6-Bromo-5-(trifluoromethyl)picolinic acid, DFT could be used to calculate the activation energy for CO2 extrusion, likely proceeding through a zwitterionic intermediate, a mechanism known for picolinic acid itself. acs.org The electron-withdrawing nature of both the bromo and trifluoromethyl groups is expected to influence the stability of any charged intermediates.

Another key area of investigation is the participation of the bromo group in palladium-catalyzed cross-coupling reactions. Theoretical studies of these reactions have detailed the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations can elucidate the energetics of each step for 6-Bromo-5-(trifluoromethyl)picolinic acid, predicting favorable reaction conditions and ligand effects. For instance, the oxidative addition of the C-Br bond to a Pd(0) complex is a critical initiation step whose energy barrier can be precisely calculated.

Below is a representative data table illustrating the types of energetic data that would be obtained from DFT studies on a hypothetical reaction pathway, such as a Suzuki coupling.

| Species/State | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | 6-Bromo-5-(trifluoromethyl)picolinic acid + Pd(0)L2 | 0.0 |

| TS1 (Ox. Add.) | Transition state for oxidative addition | +15.2 |

| Intermediate 1 | Oxidative addition product | -5.4 |

| TS2 (Red. Elim.) | Transition state for reductive elimination | +21.7 |

| Products | Coupled product + Pd(0)L2 | -25.0 |

| This table is illustrative, showing typical relative energies for the key steps in a palladium-catalyzed cross-coupling reaction as would be determined by DFT. |

Elucidation of Reaction Mechanisms for Key Transformations

The elucidation of reaction mechanisms for key transformations of 6-Bromo-5-(trifluoromethyl)picolinic acid benefits immensely from computational analysis. Beyond decarboxylation and cross-coupling, the trifluoromethyl group itself can direct or participate in reactions. Transition metal-catalyzed trifluoromethylation reactions have been studied, and mechanistic investigations often reveal radical pathways or those involving high-valent metal intermediates. d-nb.infonih.govrsc.org While in this case the CF3 group is already present, understanding its influence on the reactivity of the pyridine (B92270) ring is crucial.

For example, in a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced, the mechanism would be computationally modeled to determine whether it proceeds via a classic Meisenheimer complex. The strong electron-withdrawing properties of the adjacent trifluoromethyl group and the pyridine nitrogen would stabilize the anionic intermediate, making this pathway plausible. DFT calculations can map the reaction coordinate, identifying the Meisenheimer complex as a true intermediate and calculating the activation barriers for its formation and collapse to products.

Mechanistic inquiries into copper-catalyzed reactions are also relevant. For instance, the trifluoromethylation of aryl halides using a "(trifluoromethyl)copper" species, generated in situ, is a well-established transformation. researchgate.net The mechanism of such reactions involving the bromo-substituent on the picolinic acid could be explored computationally to understand the precise nature of the organocopper intermediates and the subsequent bond-forming steps.

In Silico Prediction of Reactivity and Selectivity

In silico methods allow for the prediction of reactivity and selectivity, providing valuable foresight for experimental design. For 6-Bromo-5-(trifluoromethyl)picolinic acid, this involves analyzing calculated molecular properties that correlate with chemical behavior.

One key aspect is regioselectivity in reactions like C-H activation or electrophilic aromatic substitution. While the pyridine ring is generally electron-deficient, the substituents dramatically modulate the electron density at each position. A calculated electrostatic potential (ESP) map would highlight the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atom is typically the most nucleophilic site, while the C-H positions will have varying reactivity based on the inductive and resonance effects of the bromo and trifluoromethyl groups. nih.gov

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's propensity to act as a nucleophile or an electrophile, respectively. A low HOMO-LUMO gap generally suggests higher reactivity. ias.ac.in For 6-Bromo-5-(trifluoromethyl)picolinic acid, the LUMO is expected to be low in energy due to the electron-withdrawing groups, making it susceptible to nucleophilic attack.

The following table presents hypothetical FMO data and predicted reactivity for the different functional sites of the molecule.

| Molecular Site | Predicted Reactivity | Governing Factor (from FMO/ESP analysis) |

| Carboxylic Acid (OH) | Acidity, Decarboxylation | Polarization of O-H bond, stabilization of carboxylate |

| Pyridine Nitrogen | Basicity, Coordination to metals | High negative electrostatic potential, HOMO lobe location |

| C-Br Bond | Susceptibility to cross-coupling | LUMO contribution, bond polarization |

| Aromatic C-H | Resistance to electrophilic attack | Low electron density due to withdrawing groups |

| This table provides a qualitative prediction of reactivity based on principles of electronic structure analysis. |

Theoretical Characterization of Electronic Structure Influencing Reactivity

The reactivity of 6-Bromo-5-(trifluoromethyl)picolinic acid is fundamentally governed by its electronic structure. A detailed theoretical characterization involves quantifying the effects of the substituents on the pyridine ring. The trifluoromethyl group is a strong sigma- and pi-electron-withdrawing group, while the bromine atom is inductively withdrawing but can act as a weak pi-donor. The pyridine nitrogen is itself an electron-withdrawing entity within the aromatic system.

Calculated atomic charges (e.g., Mulliken or NBO charges) provide a quantitative measure of the electron density at each atom. These values are critical for understanding site-selectivity. The carbon atom attached to the bromine (C6) would be expected to carry a partial positive charge, making it an electrophilic site for oxidative addition or nucleophilic attack. DFT studies on substituted pyridines have shown a clear correlation between calculated electronic parameters and experimental reactivity. nih.gov

The interplay of these electronic factors dictates the molecule's behavior. For instance, the electron-deficient nature of the ring enhances the acidity of the picolinic acid proton and makes the C-Br bond more susceptible to palladium-catalyzed cross-coupling reactions compared to a C-Br bond on a more electron-rich aromatic system. rsc.orgacs.org

Emerging Research Directions and Future Prospects for 6 Bromo 5 Trifluoromethyl Picolinic Acid Chemistry

Development of More Sustainable and Green Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives like 6-Bromo-5-(trifluoromethyl)picolinic acid traditionally involves multi-step processes that can generate significant chemical waste. Modern research is increasingly focused on developing more environmentally friendly and sustainable synthetic pathways. These efforts align with the principles of green chemistry, aiming to reduce hazards, improve energy efficiency, and minimize waste.

Key strategies in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves moving away from classical halogenation and dehalogenation sequences towards more direct C-H functionalization methods where possible.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into aqueous-phase reactions for pyridine synthesis is an active area of investigation.

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For instance, developing catalytic bromination techniques that avoid the use of excess hazardous brominating agents.

Process Intensification: Innovating processes to simplify synthetic routes, avoid dangerous hydrogenation steps, and utilize recyclable reactants to minimize waste and reduce industrial costs. researchgate.net

A comparative table of traditional versus green approaches highlights these advancements.

| Feature | Traditional Synthetic Approach | Green Chemistry Approach |

| Reagents | Stoichiometric, often hazardous (e.g., excess Br₂) | Catalytic, recyclable, less hazardous |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, or solvent-free conditions |

| Energy Use | Often requires high temperatures and prolonged heating | Lower energy consumption through catalysis or flow chemistry |

| Waste | High E-factor (waste generated per kg of product) | Lower E-factor, minimized by-product formation |

| Safety | May involve hazardous intermediates or reaction conditions | Inherently safer design to avoid dangerous processes |

Exploration of Novel Catalytic Methods for Functionalization

The bromine atom at the 6-position of the pyridine ring serves as a key handle for a variety of catalytic cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the direct and selective introduction of new functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly prominent. mdpi.com In this reaction, the bromo-substituted pyridine can be coupled with a wide range of aryl or heteroaryl boronic acids. This method's tolerance for various functional groups and its typically high yields make it ideal for building molecular complexity. mdpi.comnih.gov

Example of Suzuki-Miyaura Coupling:

The versatility of this approach allows for the synthesis of a diverse library of derivatives from a single precursor.

| Reactant (Arylboronic Acid) | Potential Product (Functionalized Pyridine) |

| Phenylboronic acid | 6-Phenyl-5-(trifluoromethyl)picolinic acid |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-5-(trifluoromethyl)picolinic acid |

| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-5-(trifluoromethyl)picolinic acid |

| Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid |

Other catalytic methods being explored include Buchwald-Hartwig amination for forming C-N bonds and Sonogashira coupling for C-C triple bonds, further expanding the range of possible modifications.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, is a paradigm shift from traditional batch processing. Reactions are performed in a continuously flowing stream within a network of microreactors, pumps, and tubes. rsc.org This technology offers significant advantages for the synthesis and functionalization of compounds like 6-Bromo-5-(trifluoromethyl)picolinic acid.

Key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling highly reactive or unstable intermediates. rsc.org

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. rsc.org

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Automation: Flow systems are readily automated, enabling high-throughput screening of reaction conditions and the on-demand synthesis of compound libraries.

A common application in flow synthesis is the Br/Li exchange reaction, which can be difficult to control in batch due to the fast reaction times and low temperatures required. In a flow system, a solution of the bromo-pyridine and an organolithium reagent can be mixed rapidly and precisely at a controlled low temperature before being quenched with an electrophile, allowing for clean and efficient functionalization. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Milligrams to kilograms | Nanograms to kilograms |

| Temperature Control | Slower, potential for hotspots | Rapid, highly precise |

| Mixing | Diffusion-dependent | Rapid and efficient |

| Safety Profile | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes |

| Reproducibility | Can vary between scales | High |

Design of Next-Generation Polyfunctionalized Pyridine Derivatives

6-Bromo-5-(trifluoromethyl)picolinic acid is an ideal scaffold for designing next-generation polyfunctionalized molecules. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which are highly desirable in drug discovery and agrochemical development. researchgate.net The orthogonal reactivity of the bromo and carboxylic acid groups allows for sequential or one-pot functionalization, creating highly decorated pyridine cores.

A strategic approach to creating a library of novel compounds could involve a two-step diversification process:

Core Functionalization: Utilize the bromine atom for a catalytic cross-coupling reaction (e.g., Suzuki) to introduce a diverse set of aryl or heteroaryl groups.

Amide Coupling: Convert the carboxylic acid group into an amide by reacting it with a library of different amines. This is a robust and widely used reaction in medicinal chemistry.

This strategy allows for the rapid generation of hundreds or thousands of unique compounds from a single starting material, which can then be screened for biological activity. The increasing prevalence of 6-trifluoromethyl-substituted pyridine derivatives in modern agrochemicals underscores the importance of this molecular scaffold. nih.gov

| Step | Reaction Type | Reagents | Result |

| 1 | Suzuki Coupling | Arylboronic Acids, Pd Catalyst | Diversification at the 6-position |

| 2 | Amide Formation | Primary/Secondary Amines, Coupling Agent | Diversification at the 2-position (carboxyl) |

| 3 | Further Modification | (e.g., N-oxide formation, ring functionalization) | Increased molecular complexity |

Through these advanced synthetic strategies, 6-Bromo-5-(trifluoromethyl)picolinic acid is poised to remain a critical building block for the discovery of future generations of functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-bromo-5-(trifluoromethyl)picolinic acid, and what are their limitations?

- Methodological Answer : A common approach involves halogenation of the pyridine ring followed by trifluoromethylation. For bromination, direct electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., AlCl₃) may be employed, though regioselectivity challenges arise due to steric and electronic effects from the trifluoromethyl group . Alternatively, Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-bromo-5-(trifluoromethyl)phenylboronic acid) can improve regiocontrol . Limitations include low yields due to competing side reactions and the need for inert reaction conditions.

Q. How can researchers verify the purity and structural integrity of 6-bromo-5-(trifluoromethyl)picolinic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>97% threshold for research-grade material) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry, with characteristic shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and bromine’s deshielding effects on adjacent protons . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. What strategies mitigate electronic and steric challenges during functionalization of 6-bromo-5-(trifluoromethyl)picolinic acid?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, necessitating strong nucleophiles or transition metal catalysis for further substitution. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps . Steric hindrance near the bromine atom can be addressed using bulky ligands in cross-coupling reactions (e.g., Pd(OAc)₂ with SPhos) to enhance selectivity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Docking studies suggest it forms hydrophobic interactions with enzyme active sites (e.g., microbial leucyl-tRNA synthetase), as seen in structurally related compounds . Researchers should use structure-activity relationship (SAR) assays to compare derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to quantify bioactivity changes.

Q. What analytical techniques resolve contradictions in reported spectral data for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects or impurities. Use deuterated solvents (e.g., DMSO-d₆) for consistency and compare with literature spectra of analogs (e.g., 6-bromo-5-fluoropicolinic acid) . Synchrotron X-ray crystallography provides definitive structural confirmation, as seen in studies of 5-bromo-3-(trifluoromethyl)picolinic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.